[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone
Description
Properties
CAS No. |
82992-78-7 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C18H21NO/c1-13(2)14-5-7-15(8-6-14)18(20)16-9-11-17(12-10-16)19(3)4/h5-13H,1-4H3 |
InChI Key |
ZPXAOBFFZOCCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
Mechanism and Substrate Activation
The Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. For this compound, two potential pathways exist:
- Acylation of Isopropylbenzene : Reacting isopropylbenzene (cumene) with 4-dimethylaminobenzoyl chloride in the presence of AlCl₃ as a Lewis acid.
- Acylation of Dimethylaniline : Using 4-isopropylbenzoyl chloride and dimethylaniline, though this route is less favorable due to the extreme reactivity of dimethylaniline in Friedel-Crafts conditions.
Protective Group Strategy
To mitigate over-acylation or side reactions, the dimethylamino group is protected as an N-acetyl derivative (Fig. 1A). Post-acylation, the acetyl group is removed via hydrolysis under acidic conditions (e.g., HCl/ethanol).
Table 1: Friedel-Crafts Acylation Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Acetic anhydride, 80°C, 2h | 92% |
| Acylation | AlCl₃, CH₂Cl₂, 0°C → RT, 12h | 65% |
| Deprotection | 6M HCl, reflux, 4h | 85% |
This method mirrors the synthesis of Michler’s ketone, where dual acylation of dimethylaniline is achieved under controlled conditions.
Grignard Addition-Oxidation Method
Synthesis of 4-Isopropylbenzaldehyde
4-Isopropylbenzaldehyde is prepared via Gattermann–Koch formylation of isopropylbenzene using CO, HCl, and AlCl₃. The reaction proceeds at 0–5°C to favor para-substitution (Fig. 1B).
Grignard Reaction and Oxidation
- Grignard Reagent Formation : 4-Bromo-N,N-dimethylaniline reacts with magnesium in THF to form the corresponding Grignard reagent.
- Nucleophilic Addition : The Grignard reagent reacts with 4-isopropylbenzaldehyde, yielding a secondary alcohol.
- Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane.
Table 2: Grignard-Oxidation Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard Formation | Mg, THF, N₂ atmosphere, 40°C, 3h | 78% |
| Addition | 4-Isopropylbenzaldehyde, 0°C, 2h | 82% |
| Oxidation | PCC, CH₂Cl₂, RT, 6h | 75% |
This route avoids the regioselectivity challenges of Friedel-Crafts but requires stringent anhydrous conditions.
Cross-Coupling Strategies
Suzuki-Miyaura Carbonylative Coupling
A modern approach employs palladium-catalyzed coupling of 4-dimethylaminophenylboronic acid and 4-isopropylphenylboronic acid under CO atmosphere. The reaction uses Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF at 100°C (Fig. 1C).
Ullmann-Type Coupling
Copper-mediated coupling of 4-iodo-N,N-dimethylaniline and 4-iodoisopropylbenzene with carbon monoxide at 150°C yields the ketone. However, this method suffers from low efficiency (<40% yield) and requires high catalyst loadings.
Table 3: Cross-Coupling Comparative Data
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 100°C | 58% |
| Ullmann | CuI, 1,10-phen | 150°C | 38% |
Comparative Analysis and Optimization
Yield and Scalability
- Friedel-Crafts : Highest scalability but requires protective steps.
- Grignard-Oxidation : Moderate yields, suitable for lab-scale synthesis.
- Cross-Coupling : Lower yields but advantageous for functionalized precursors.
Functional Group Tolerance
The dimethylamino group necessitates protection in Friedel-Crafts, while cross-coupling methods tolerate free amines.
Chemical Reactions Analysis
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: It serves as a probe in fluorescence microscopy for studying cellular structures and dynamics.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone involves its ability to absorb light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage in photodynamic therapy. The molecular targets include cellular components like DNA and proteins, leading to their modification or degradation .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their properties, and research findings:
| Compound Name | Structural Features | Molecular Weight | Key Properties/Findings | Applications/Research Context | References |
|---|---|---|---|---|---|
| Bis[4-(dimethylamino)phenyl]methanone | Two 4-(dimethylamino)phenyl groups attached to a ketone | 296.36 g/mol | Non-toxic degradation intermediate of malachite green; exhibits no cytotoxicity. | Biodegradation studies; eco-friendly wastewater treatment. | |
| (4-(Dimethylamino)phenyl)(4-(4-(dimethylamino)phenyl)-1H-imidazol-2-yl)methanone | Dimethylamino-substituted phenyl and imidazole-linked dimethylamino-phenyl groups | 385.08 g/mol | Tubulin polymerization inhibitor; antiproliferative activity against cancer cells. | Anticancer drug development; studied for mechanism of action via NMR and HRMS. | |
| [4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl]-phenylmethanone | Propane-2,2-diyl-linked phenyl rings with benzoyl groups | 440.52 g/mol | Steric bulk from isopropyl linkage; potential influence on solubility and aggregation. | Structural studies; supplier data (no specific application reported). | |
| 2-[4-(Dimethylamino)phenyl]quinolin-1(2H)-ylmethanone | Quinoline core with dimethylamino-phenyl and phenyl groups | 354.17 g/mol | Heterocyclic aromatic system; possible fluorescence or pharmacokinetic applications. | Pharmaceutical intermediates (exact application not detailed). | |
| (4-Aminophenyl)[4-(dimethylamino)phenyl]methanone | Amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups on phenyl rings | 240.30 g/mol | Stronger electron donation from -NH₂; potential for charge-transfer interactions. | Chemical synthesis intermediate; supplier data (no toxicity reported). |
Key Comparative Insights
Electronic Effects
- Dimethylamino vs. Isopropyl Groups: The dimethylamino group in the target compound provides stronger electron-donating effects compared to the isopropyl group, which primarily contributes steric hindrance. This difference impacts reactivity; for example, dimethylamino-substituted methanones participate in charge-transfer interactions critical in dye degradation pathways .
- Amino vs.
Degradation and Environmental Impact
- The target compound’s structural analogs, such as bis[4-(dimethylamino)phenyl]methanone, are key intermediates in microbial degradation pathways. Their non-toxic nature post-degradation supports their utility in eco-friendly wastewater treatment .
Steric and Solubility Considerations
- This property is critical for applications in drug delivery or bioreactor scalability.
Biological Activity
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone , commonly referred to as a ketone derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a dimethylamino group and an isopropyl-substituted phenyl moiety. These characteristics contribute to its electronic and steric properties, enhancing its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 225.2857 g/mol. The presence of the dimethylamino group is known to enhance solubility and biological activity, while the isopropyl group contributes to the compound's hydrophobic character, influencing its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures often exhibit significant antitumor properties. For instance, the dimethylamino group enhances binding affinity to various biological targets, potentially increasing efficacy in cancer therapies. A study evaluating structurally related compounds demonstrated that specific modifications can lead to enhanced cytotoxicity against cancer cell lines, suggesting that [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone may have similar potential.
Anti-inflammatory Effects
The anti-inflammatory activity of compounds like [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone has been documented in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. For instance, structural analogs have shown effectiveness in reducing inflammation markers in vitro.
Antimicrobial Properties
The compound's antimicrobial activity has been suggested based on its structural similarities to known antimicrobial agents. Studies have indicated that compounds containing dimethylamino groups often exhibit enhanced antimicrobial properties due to improved membrane permeability and interaction with microbial targets.
Interaction Studies
Understanding how [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to assess binding affinities and kinetics. These studies provide insights into how structural modifications influence biological interactions.
Comparative Analysis with Similar Compounds
The following table summarizes the structure and biological activity of compounds that share similarities with [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-4-aminobenzophenone | Dimethylamino group; ketone | Photoinitiator in polymerization |
| 4-Aminoacetophenone | Amino group; ketone | Antimicrobial properties |
| Diphenylmethanone | Two phenyl groups; ketone | Used in organic synthesis |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and application potential.
Case Studies
- Neuroprotective Effects : A study on related compounds demonstrated that derivatives with alkyl chains significantly suppressed neuronal cell death induced by oxidative stress, suggesting potential neuroprotective properties for [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone.
- Anticancer Research : In a screening of various analogs for anticancer activity, compounds structurally related to [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone exhibited low nanomolar inhibition against lactate dehydrogenase (LDH), a key enzyme in cancer metabolism.
Q & A
Q. How can researchers optimize the synthesis yield of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone using Friedel-Crafts acylation?
- Methodological Answer : Friedel-Crafts acylation is a key method for synthesizing aromatic ketones. To optimize yield:
- Catalyst selection : Use Lewis acids like AlCl₃ (1–2 equivalents) to activate the acyl chloride. Evidence suggests that excess catalyst may lead to side reactions .
- Reaction conditions : Conduct the reaction under anhydrous conditions at 80–100°C for 6–8 hours, monitoring progress via TLC.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For industrial-scale synthesis, continuous flow reactors improve reproducibility .
- Yield optimization : A study on analogous compounds achieved ~85% purity after recrystallization from ethanol .
Q. What spectroscopic techniques are critical for characterizing [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone?
- Methodological Answer : Key techniques include:
- ¹H NMR : Look for characteristic peaks:
- δ 6.76–8.64 ppm (aromatic protons) .
- δ 3.04–3.07 ppm (N(CH₃)₂ protons) .
- HRMS : Exact mass should match the molecular formula (e.g., [M+H]⁺ observed at m/z 385.0790 for a related compound) .
- HPLC : Use a C18 column (MeCN/H₂O mobile phase) to confirm purity (>95%) .
Advanced Research Questions
Q. How can researchers address solubility challenges of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone in aqueous systems?
- Methodological Answer : The compound is insoluble in water but exhibits moderate solubility in polar aprotic solvents (e.g., DMSO). Strategies include:
- Co-solvents : Use ethanol:DMSO (1:1 v/v) for biological assays. Evidence shows slight solubility in ethanol (~5 mg/mL) .
- Derivatization : Introduce sulfonate groups to the aromatic ring to enhance hydrophilicity, as seen in structurally similar compounds .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve bioavailability for in vivo studies .
Q. What experimental approaches are recommended to evaluate the antiproliferative activity of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone?
- Methodological Answer :
- Tubulin polymerization assays : Monitor inhibition via fluorescence (e.g., using porcine brain tubulin at 37°C). A related imidazole derivative showed IC₅₀ = 0.8 µM .
- Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., paclitaxel) and validate with dose-response curves (5–100 µM range) .
- Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle analysis via flow cytometry .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR/QSPR : Use quantum chemistry (e.g., DFT) to correlate electronic properties (HOMO-LUMO gaps) with tubulin binding. A study on 4-aryl-2-benzoyl-imidazoles identified electron-donating groups (e.g., -N(CH₃)₂) as critical for activity .
- Molecular docking : Simulate interactions with tubulin’s colchicine-binding site (PDB ID: 1SA0). Optimize substituents at the 4-position for hydrophobic contacts .
- ADMET prediction : Use tools like SwissADME to predict logP (target <5) and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity data for [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone derivatives?
- Methodological Answer : Contradictions may arise from:
- Purity variance : Compare HPLC profiles (e.g., 95.3% vs. 96.0% purity in two studies) and repeat assays with rigorously purified batches .
- Assay conditions : Standardize protocols (e.g., tubulin concentration, incubation time). A study found that 10% DMSO in assays reduced activity by 20% .
- Structural confirmation : Re-validate compounds via single-crystal XRD to rule out isomerization or polymorphic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
